2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
Description
Properties
Molecular Formula |
C15H18ClN3O3S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-1-(4-methylsulfonylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C15H18ClN3O3S/c1-23(21,22)19-8-6-17(7-9-19)15(20)11-18-5-4-12-10-13(16)2-3-14(12)18/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
BQCLYXYUHKDMIK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation and Amide Coupling
A widely adopted method involves activating the carboxylic acid group of 5-chloroindole-2-carboxylic acid for coupling with piperazine derivatives. In analogous syntheses, reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate (DMT/NMM/BF₄) have demonstrated superior efficiency, achieving yields up to 81% for related compounds. For the target molecule, this approach could be adapted by substituting the methylpiperazine in prior protocols with 4-(methylsulfonyl)piperazine .
Sequential Sulfonylation and Alkylation
Introducing the methylsulfonyl group to piperazine prior to coupling ensures regioselectivity. Methanesulfonyl chloride in the presence of a base like N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA) facilitates this step. Subsequent alkylation of the sulfonylated piperazine with an indole-bearing electrophile (e.g., bromoethanone) completes the synthesis.
Detailed Synthetic Pathways
Method A: Direct Coupling via DMT/NMM/BF₄
Procedure :
-
Activation : 5-Chloroindole-1-carboxylic acid (1.0 equiv) is treated with DMT/NMM/BF₄ (1.1 equiv) in anhydrous acetonitrile at 0°C for 2.5 hours.
-
Coupling : 4-(Methylsulfonyl)piperazine (1.05 equiv) is added, and the reaction proceeds at 0°C for 2 hours, followed by 24 hours at room temperature.
-
Workup : The crude product is purified via column chromatography (CH₂Cl₂/MeOH 95:5) to yield the target compound.
Optimization Notes :
Method B: CDI-Mediated Coupling
Procedure :
-
Activation : 5-Chloroindole-1-carboxylic acid (1.0 equiv) reacts with N,N-carbonyldiimidazole (CDI, 1.1 equiv) in THF for 1.5 hours at room temperature.
-
Coupling : 4-(Methylsulfonyl)piperazine (1.0 equiv) is introduced, and the mixture is stirred for 48 hours.
-
Workup : Extraction with ethyl acetate and washing with HCl/NaHCO₃ yields the product after crystallization.
Performance : Lower efficiency (35–49% yield ) compared to DMT/NMM/BF₄, attributed to slower reaction kinetics and imidazole byproduct interference.
Critical Analysis of Reaction Parameters
Coupling Reagent Efficacy
| Reagent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| DMT/NMM/BF₄ | CH₃CN | 0°C → RT | 81% | >95% |
| CDI | THF | RT | 39% | 90% |
| HATU/HOAT | DMF | RT | 54% | 92% |
Key Insight : DMT/NMM/BF₄’s triazine-based activation mechanism minimizes racemization and accelerates coupling, making it ideal for large-scale synthesis.
Sulfonylation Conditions
Sulfonylation of piperazine requires strict stoichiometry to avoid disubstitution. A 1:1 ratio of piperazine to methanesulfonyl chloride in dichloromethane with NMM (1.1 equiv) achieves >90% conversion within 2 hours.
Structural and Mechanistic Considerations
Steric and Electronic Effects
The methylsulfonyl group increases piperazine’s electrophilicity, enhancing its nucleophilic attack on activated indole intermediates. However, steric hindrance at the piperazine’s secondary nitrogen necessitates excess reagent (1.05–1.1 equiv) for complete conversion.
Crystallographic Data
While the target compound’s crystal structure remains unreported, analogous molecules exhibit planar amide linkages with dihedral angles of 37.7–45.5° between indole and piperazine rings. This conformational flexibility aids in optimizing binding interactions in pharmacological applications.
Industrial Scalability and Cost Analysis
Reagent Cost Comparison
| Reagent | Cost per kg | Relative Efficiency |
|---|---|---|
| DMT/NMM/BF₄ | $1,200 | High |
| CDI | $800 | Moderate |
| HATU | $3,500 | High |
Recommendation : DMT/NMM/BF₄ offers the best balance of cost and yield for commercial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds with indole structures exhibit antidepressant-like effects. The specific compound has been evaluated for its ability to modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indole derivatives, including the compound of interest, and their evaluation for antidepressant activity using animal models. The results demonstrated significant reductions in depressive behaviors compared to control groups, indicating potential efficacy as an antidepressant agent .
Anticancer Properties
Indole derivatives have been widely studied for their anticancer properties due to their ability to induce apoptosis in cancer cells. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
Data Table: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast) | 15.3 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.8 | Activation of caspase pathways |
The above data indicates that the compound exhibits significant anticancer activity across multiple cell lines, suggesting its potential as a lead compound for further development .
Antimicrobial Activity
The antimicrobial properties of the compound have also been investigated. Studies have shown that it possesses activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
Case Study : In vitro studies conducted on various bacterial strains revealed that the compound effectively inhibited growth at low concentrations, comparable to standard antibiotics .
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Mechanism of Action
The mechanism of action of “2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Indole Ring
- 5-Haloindole Derivatives: 5-Bromo Analog: describes 2-(5-bromo-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone (CAS: 1010883-24-5), which replaces chlorine with bromine. 3-Indolyl vs. 1-Indolyl Substitution: Compounds like 2-(4-(pyridin-2-yl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanone () feature indole substitution at the 3-position rather than 1-position. This positional isomerism can drastically affect molecular conformation and biological activity due to differences in electronic distribution and steric accessibility .
Piperazine Ring Modifications
- Phenylsulfonyl Derivatives: Compounds such as 2-((1-phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone () incorporate aryl sulfonyl groups. These substituents introduce aromatic π-π interactions and may enhance binding to hydrophobic pockets in target proteins but could reduce aqueous solubility . Benzhydryl and Benzyl Groups: Bulkier groups like benzhydryl () or benzyl () on piperazine increase lipophilicity and may improve CNS penetration but could also elevate metabolic degradation risks .
Ethanone Bridge Modifications
- Thioether vs. Oxygen Linkages: Compounds such as 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]ethanone () replace the ethanone oxygen with sulfur. Thioethers exhibit greater chemical stability under acidic conditions but may introduce toxicity concerns .
- Tetrazole-Thiol Derivatives: and highlight tetrazole-thiol substituents on the ethanone bridge. These groups enhance hydrogen-bonding capacity and may improve affinity for enzymes like CYP51, as seen in related pyridine-based inhibitors () .
Physicochemical Properties
Table 1: Melting Points and Molecular Weights of Selected Analogs
- In contrast, benzhydryl-substituted compounds () are likely more lipophilic .
Biological Activity
The compound 2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a synthetic derivative belonging to the class of indole-based compounds. Its biological activity has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology, neurology, and infectious diseases.
Chemical Structure
The compound features a 5-chloroindole moiety linked to a methylsulfonylpiperazine group through an ethanone bridge. This structural configuration is significant as it influences the pharmacokinetic and pharmacodynamic properties of the molecule.
Biological Activity Overview
Research into the biological activity of this compound indicates several noteworthy effects:
Antimicrobial Activity
Studies have demonstrated that indole derivatives exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism often involves inhibition of protein synthesis and disruption of cell wall integrity.
Anti-inflammatory Properties
The compound has been reported to inhibit lipopolysaccharide (LPS)-induced reactive oxygen species (ROS) generation and nitric oxide (NO) release in macrophage cell lines. This action suggests potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation .
Neuroprotective Effects
Indole derivatives are also being explored for their neuroprotective properties. Compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of several indole derivatives, including those with piperazine substitutions. The results indicated that compounds with methylsulfonyl groups exhibited enhanced antibacterial activity compared to their non-sulfonated counterparts .
- Inflammation Models : In vitro studies using RAW 264.7 macrophages demonstrated that the compound significantly reduced TNF-α production in response to LPS, indicating a strong anti-inflammatory potential .
- Neuroprotective Assays : In models assessing neuroprotection, compounds structurally similar to this compound showed significant inhibition of AChE activity, providing a basis for further exploration in cognitive disorders .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-chloro-1H-indol-1-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone, and how can reaction conditions be optimized?
Answer:
- Stepwise Synthesis :
- Indole Functionalization : Introduce the 5-chloro substituent via electrophilic substitution using Cl₂ or N-chlorosuccinimide under acidic conditions (e.g., H₂SO₄) .
- Piperazine Sulfonylation : React 4-(methylsulfonyl)piperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the ketone intermediate .
- Coupling Reaction : Combine the functionalized indole and piperazine intermediates via nucleophilic acyl substitution, typically using polar aprotic solvents (e.g., DMF) at 60–80°C .
- Optimization :
- Yield Improvement : Adjust reaction time (12–24 hours), stoichiometry (1.2–1.5 eq. of intermediates), and catalysts (e.g., DMAP for acylations) .
- Purity : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s M+2 peak) .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of structural analogs?
Answer:
- Orthogonal Assays : Validate receptor binding (e.g., CB1/CB2 for cannabinoid analogs) using both radioligand displacement (competitive binding) and functional assays (cAMP inhibition) .
- Structural Analysis : Compare analogs via X-ray crystallography or molecular docking to identify critical interactions (e.g., sulfonyl group’s role in receptor affinity) .
- Meta-Analysis : Reconcile discrepancies by standardizing assay conditions (cell lines, buffer pH, incubation time) across studies .
Q. What strategies are effective in improving the metabolic stability of this compound during preclinical studies?
Answer:
- Prodrug Design : Mask labile groups (e.g., methylsulfonyl) with ester or amide linkages to enhance plasma half-life .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
- Stability Testing : Monitor degradation under simulated physiological conditions (pH 7.4 buffer, 37°C) using LC-MS to identify vulnerable sites .
Q. How can computational methods guide the optimization of this compound’s selectivity for specific receptor targets?
Answer:
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions over 100+ ns to assess binding stability and key residues (e.g., hydrophobic pockets for indole) .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends (e.g., electron-withdrawing groups enhancing affinity) .
- Docking Screens : Virtual screen analogs against off-target receptors (e.g., serotonin 5-HT2A) to minimize polypharmacology risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
